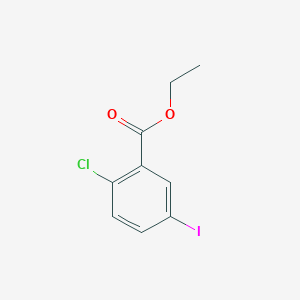

Ethyl 2-Chloro-5-iodobenzoate

Description

Strategic Importance of Halogenated Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Halogenated benzoate esters, a class to which Ethyl 2-Chloro-5-iodobenzoate belongs, are of considerable strategic importance in modern organic synthesis. lookchem.combldpharm.com Halogenation reactions are fundamental transformations that install a reactive "handle" onto an organic molecule. orgsyn.org This halogen atom can then participate in a wide array of subsequent reactions, most notably in transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are cornerstones of modern chemical manufacturing, essential for constructing the complex molecular architectures of pharmaceuticals, agrochemicals, and advanced materials. lookchem.comrsc.org

The ester group in these compounds, while sometimes seen as a protecting group for a carboxylic acid, also influences the electronic properties of the aromatic ring. orgsyn.org Furthermore, the type and position of the halogen substituent(s) on the benzoate ring dictate the molecule's reactivity and the specific synthetic pathways it can undergo. rsc.org For instance, the difference in reactivity between different halogens (e.g., iodine vs. chlorine) on the same molecule can be exploited for selective, sequential reactions, adding a layer of sophistication to synthetic design. vulcanchem.com The use of halogenated benzoate esters as starting materials has been noted in the synthesis of various compounds, including antifolates and precursors for radioiodinating reagents used in medical imaging. lookchem.com

Contextual Overview of this compound within the Halogenated Aromatic Landscape

Within the diverse family of halogenated aromatics, this compound (CAS Number: 289039-54-9) is a noteworthy example of a multi-functionalized building block. bldpharm.comsigmaaldrich.com Its structure is particularly useful because the iodine and chlorine atoms exhibit different reactivities. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for selective functionalization at the iodine-bearing position while leaving the chlorine atom intact for a subsequent, different chemical transformation.

The synthesis of this compound is often achieved as an intermediate step in the preparation of 2-chloro-5-iodobenzoic acid, a valuable monomer in its own right. vulcanchem.comgoogle.com A common synthetic route starts from methyl anthranilate, which undergoes iodination, followed by a Sandmeyer reaction to replace an amino group with a chloro substituent, yielding the this compound ester. vulcanchem.comgoogle.compatsnap.com This ester can then be hydrolyzed to the final carboxylic acid product. vulcanchem.comgoogle.com The successful synthesis of 2-chloro-5-iodobenzoic acid with a high yield via the ethyl ester intermediate underscores the compound's practical importance in chemical production. google.com

The physical and chemical properties of this compound are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| Synonyms | 2-Chloro-5-iodobenzoic acid ethyl ester; Benzoic acid, 2-chloro-5-iodo-, ethyl ester | cymitquimica.com |

| CAS Number | 289039-54-9 | sigmaaldrich.comguidechem.com |

| Molecular Formula | C₉H₈ClIO₂ | guidechem.com |

| Molecular Weight | 310.52 g/mol | sigmaaldrich.com |

| Physical Form | Liquid, Low Melting Solid | cymitquimica.com |

| InChI Key | YKRGIJMFCRDMOU-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.com |

Its role as a precursor is central to its application. For example, 2-chloro-5-iodobenzoic acid, readily obtained from the hydrolysis of this compound, is used to prepare positive allosteric modulators for the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2) and to synthesize quinolone carboxylic acids which act as inhibitors of protein tyrosine phosphatase. chemicalbook.com This highlights the compound's position as a key starting material for accessing biologically active molecules.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone |

| 2-chloro-5-iodobenzoic acid |

| 2-chloro-5-iodobenzoate |

| 2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone |

| 4-bromobenzo-[b]-thiophene |

| 4-chloroquinoline |

| 4-Iodobenzotrifluoride |

| brexpiprazole |

| cyclopropanamine |

| Ethyl 2-amino-5-iodobenzoate |

| This compound |

| ethyl 4-aminobenzoate |

| ethyl 4-iodobenzoate |

| methyl 2-aminobenzoate |

| methyl 4-iodobenzoate |

| methyl anthranilate |

| ozenoxacin |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRGIJMFCRDMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654148 | |

| Record name | Ethyl 2-chloro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-54-9 | |

| Record name | Ethyl 2-chloro-5-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-chloro-5-iodo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for Ethyl 2 Chloro 5 Iodobenzoate

Directed Synthesis of Ethyl 2-Chloro-5-iodobenzoate

The synthesis of this compound is typically achieved through two primary routes: a multistep sequence starting from aniline (B41778) derivatives or direct esterification of the corresponding carboxylic acid.

A prevalent and well-documented pathway for synthesizing this compound begins with inexpensive and readily available methyl anthranilate (methyl 2-aminobenzoate). google.compatsnap.com This multistep process involves a series of reactions, including iodination and a Sandmeyer reaction, to introduce the desired halogen substituents. google.comgoogle.com

The general sequence is as follows:

Iodination: The process starts with the iodination of methyl anthranilate. This reaction introduces an iodine atom onto the benzene (B151609) ring, typically at the position para to the amino group, yielding methyl 2-amino-5-iodobenzoate. google.compatsnap.com Reagents such as iodine monochloride or a mixture of potassium iodide and potassium iodate (B108269) in the presence of an acid like glacial acetic acid are used for this step. patsnap.com

Sandmeyer Reaction (Diazotization-Chlorination): The amino group of methyl 2-amino-5-iodobenzoate is then converted into a diazonium salt using sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (typically 0–5 °C). google.com This diazonium intermediate is subsequently treated with a copper(I) chloride (cuprous chloride) solution. google.com This step, a classic Sandmeyer reaction, replaces the diazonium group with a chlorine atom, resulting in the formation of mthis compound. google.com

Transesterification/Esterification: The resulting methyl ester can then be converted to the ethyl ester. An industrial method describes a transesterification step where, after the Sandmeyer reaction and removal of solvents, ethanol (B145695) and a base like sodium methoxide (B1231860) are added and heated to facilitate the exchange of the methyl group for an ethyl group, yielding the final product, this compound. google.com

A Chinese patent outlines a specific method starting from methyl anthranilate, which is first iodinated and then subjected to a Sandmeyer reaction to produce 2-chloro-5-iodobenzoate, which is finally hydrolyzed to the corresponding acid. google.com The ester intermediate in this process is the direct precursor to the acid.

Table 1: Key Reactions in Multistep Synthesis

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Iodination | Methyl Anthranilate | Potassium Iodide, Potassium Iodate, Acetic Acid | Methyl 2-amino-5-iodobenzoate | patsnap.com |

| Diazotization | Methyl 2-amino-5-iodobenzoate | Sodium Nitrite, Hydrochloric Acid | Diazonium Salt Intermediate | google.com |

| Chlorination | Diazonium Salt Intermediate | Cuprous Chloride (CuCl) | Mthis compound | google.com |

| Transesterification | Mthis compound | Ethanol, Sodium Methoxide | This compound | google.com |

A more direct route to this compound involves the esterification of 2-chloro-5-iodobenzoic acid. This method is advantageous when the carboxylic acid is a readily available starting material. The most common method for this transformation is the Fischer esterification.

This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, ethanol is typically used as the solvent to ensure it is in large excess. The reaction is generally heated to reflux (around 70–80°C) for several hours. The water produced during the reaction can be removed to further shift the equilibrium to the product side. After the reaction is complete, a standard workup procedure is followed by purification to isolate the this compound.

Table 2: Typical Fischer Esterification Parameters

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | 2-Chloro-5-iodobenzoic acid, Ethanol | Acid and Alcohol | |

| Catalyst | Sulfuric Acid (H₂SO₄) | To protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic | |

| Temperature | Reflux (70–80°C) | To increase reaction rate | |

| Reaction Time | 4–8 hours | To allow the reaction to reach completion |

Optimization of Reaction Parameters and Yield Efficiency in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring cost-effectiveness and safety, particularly in industrial-scale production. google.com

In the direct esterification route, reaction efficiency is dependent on factors such as the molar ratio of reagents, temperature control, and effective catalysis. For instance, in the iodination of 2-chlorobenzoic acid to produce the precursor acid, controlling the temperature below 60°C during the addition of sulfuric acid and then maintaining it at 80-85°C is key. chemicalbook.com For the esterification itself, using an excess of ethanol and an effective catalyst ensures a high conversion rate, with reported yields for similar Fischer esterifications ranging from 85–92%.

Purification Strategies and Chromatographic Methodologies for High-Purity this compound

Achieving high purity is essential for the use of this compound in further synthetic applications. Several purification techniques are employed, depending on the scale of the synthesis and the nature of the impurities.

Column Chromatography: This is a standard method for purifying the compound on a laboratory scale. The crude product is passed through a silica (B1680970) gel column using a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or cyclohexane (B81311) and ethyl acetate as the eluent. vulcanchem.comrsc.org This technique effectively separates the desired product from starting materials and byproducts.

Recrystallization/Precipitation: Purification from a suitable solvent is another common technique. For the precursor, 2-chloro-5-iodobenzoic acid, purification from toluene (B28343) has been shown to yield a product with purity greater than 98% as determined by HPTC. chemicalbook.com The ethyl ester can be purified by cooling a concentrated solution to induce crystallization or precipitation, followed by filtration.

Distillation: For industrial-scale production, vacuum distillation can be an effective method for purification. One patent mentions the use of vacuum distillation at temperatures below 50°C to isolate the ester.

Filtration: Preliminary purification can involve filtration through materials like diatomite to remove solid impurities before subsequent purification steps.

The choice of purification method is determined by the specific impurities present and the required final purity of the this compound. Often, a combination of these techniques is used to achieve the desired analytical grade.

Chemical Reactivity and Mechanistic Elucidation of Ethyl 2 Chloro 5 Iodobenzoate

Investigative Studies on Halogen-Mediated Reactivity

The presence of two different halogen atoms on the benzene (B151609) ring is the most prominent feature of Ethyl 2-chloro-5-iodobenzoate's chemical profile. The differing bond dissociation energies of the C-I and C-Cl bonds (C-I < C-Br < C-Cl) are the fundamental determinant of the molecule's chemoselectivity in reactions involving halogen activation, particularly in metal-catalyzed cross-coupling reactions. nih.govscispace.com

Direct nucleophilic aromatic substitution (SNAr) on the aryl halides of this compound is generally not a favored reaction pathway. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen) to stabilize the intermediate Meisenheimer complex. In this molecule, the ester group is only moderately electron-withdrawing, and the halogens themselves are deactivating towards this type of substitution. Consequently, harsh reaction conditions would be required, often leading to low yields and side reactions. The reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to the trend observed in cross-coupling reactions.

Cross-coupling reactions are the cornerstone of this molecule's utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. The reaction almost exclusively occurs at the more labile carbon-iodine bond. scispace.com

Palladium-Catalyzed Coupling: Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are highly effective for aryl iodides. acs.orgbeilstein-journals.orgnobelprize.org The first and kinetically decisive step in these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex. nobelprize.orgnih.gov Due to the significantly lower bond energy of the C-I bond compared to the C-Cl bond, the oxidative addition occurs selectively at the iodine-substituted position. nih.gov This intrinsic reactivity allows for the mono-functionalization of the molecule, leaving the chloro group intact for potential subsequent transformations. For instance, in Suzuki-Miyaura couplings, the iodo-position can be selectively coupled with an arylboronic acid, and in Sonogashira couplings, it can react with a terminal alkyne. beilstein-journals.org

Copper-Mediated Reactions: Copper-mediated (or catalyzed) reactions, often referred to as Ullmann-type couplings, are also highly effective for activating the C-I bond. chim.itacs.org These reactions are used to form C-N, C-O, and C-S bonds, in addition to C-C bonds. chim.it Similar to palladium-catalyzed processes, the reaction with this compound proceeds selectively at the iodo-position. Copper catalysis is a cost-effective alternative to palladium and is particularly useful for coupling with amines, alcohols, and thiols. amazonaws.comorganic-chemistry.org

| Reaction Type | Metal Catalyst | Typical Coupling Partner | Selective Position | Reference |

| Suzuki-Miyaura | Palladium | Arylboronic Acid | C-I | scispace.com |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C-I | beilstein-journals.org |

| Ullmann C-N Coupling | Copper | Amine/Amide | C-I | chim.it |

| Ullmann C-O Coupling | Copper | Alcohol/Phenol | C-I | chim.it |

Reactivity of the Ester Functional Group in this compound (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl ester group can undergo several classic transformations, most notably hydrolysis to the corresponding carboxylic acid, which is a common subsequent step in synthetic pathways. google.compatsnap.comgoogle.com

Hydrolysis: The saponification of this compound to 2-chloro-5-iodobenzoic acid is a well-documented and efficient reaction. It is typically achieved by heating the ester with a strong base, such as sodium hydroxide, in a mixed solvent system like water and ethanol (B145695). google.comgoogle.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

| Reagents | Solvent | Temperature | Reaction Time | Product | Reference |

| Sodium Hydroxide | Water, Ethanol | 70–80 °C | 2–4 h | 2-Chloro-5-iodobenzoic acid | google.comgoogle.com |

| Sodium Hydroxide | Water, Ethanol | 75–80 °C | Not specified | 2-Chloro-5-iodobenzoic acid | google.com |

Transesterification: While not specifically documented for this compound in the searched literature, this compound can, in principle, undergo transesterification. This reaction involves heating the ester with another alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl group. The reaction is an equilibrium process, and an excess of the new alcohol is typically used to drive the reaction to completion.

Amidation: Direct conversion of the ethyl ester to an amide by reaction with an amine is possible but can be challenging and often requires harsh conditions or specific catalysts. lookchemmall.comresearchgate.net A more common and reliable synthetic route to the corresponding amide involves a two-step process: first, the ester is hydrolyzed to 2-chloro-5-iodobenzoic acid, as described above. The resulting carboxylic acid is then activated (e.g., converted to an acyl chloride or activated with a coupling agent) and reacted with an amine to form the desired amide.

Mechanistic Insights into Selectivity and Transformation Pathways (e.g., Radical Intermediates)

The high selectivity observed in cross-coupling reactions of this compound is a direct consequence of the different mechanistic pathways and the energetics of C-halogen bond cleavage.

Palladium-Catalyzed Pathways: The mechanism for palladium-catalyzed cross-coupling is widely accepted to proceed through a Pd(0)/Pd(II) catalytic cycle. nih.govresearchgate.net The key selectivity-determining step is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is significantly lower for the C-I bond than for the C-Cl bond, leading to the exclusive formation of the arylpalladium(II) iodide intermediate. This intermediate then proceeds through transmetalation and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.org

Copper-Mediated Pathways and Radical Intermediates: The mechanism of copper-catalyzed reactions is more debated and can be substrate and condition-dependent. Both ionic pathways involving Cu(I)/Cu(III) cycles (via oxidative addition and reductive elimination) and radical pathways have been proposed. mdpi.commdpi.com There is growing evidence, particularly for photoinduced couplings, that a Single Electron Transfer (SET) mechanism is operative. organic-chemistry.org In such a pathway, a Cu(I) complex could undergo a single electron transfer to the aryl iodide, leading to the formation of a radical anion that fragments into an aryl radical and an iodide ion. organic-chemistry.orgresearchgate.net This aryl radical is a key intermediate that can then engage in the bond-forming steps of the catalytic cycle. beilstein-journals.orgnih.gov The preferential formation of the radical at the 5-position is again dictated by the weaker C-I bond, which is more susceptible to cleavage.

Applications of Ethyl 2 Chloro 5 Iodobenzoate in Advanced Synthetic Transformations

Strategic Intermediate for the Construction of Complex Molecular Architectures

The chemical structure of Ethyl 2-chloro-5-iodobenzoate makes it an exceptionally useful building block in organic synthesis. The presence of two different halogen atoms (chlorine and iodine) at specific positions on the aromatic ring allows for selective chemical reactions. This differential reactivity is a key feature that synthetic chemists exploit to build complex molecules step-by-step.

The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. This allows for the selective substitution of the iodine atom, leaving the chlorine atom intact for subsequent transformations. This stepwise functionalization is crucial for the efficient synthesis of elaborate molecular structures. The ester group can also be easily modified, for example, by hydrolysis to the corresponding carboxylic acid, 2-Chloro-5-iodobenzoic acid, further adding to the compound's synthetic utility. patsnap.com

Precursor in the Development of Biologically Active Scaffolds and Pharmaceutical Intermediates

This compound and its derivatives are instrumental in the synthesis of a wide array of biologically active compounds and are considered key pharmaceutical intermediates. chemimpex.comcymitquimica.com The core structure of this molecule is a common feature in many compounds that are being investigated for various therapeutic applications.

Role in the Synthesis of Quinolone Carboxylic Acids as Protein Tyrosine Phosphatase Modulators

Protein tyrosine phosphatases (PTPs) are a group of enzymes that play a critical role in cellular signaling pathways. The dysregulation of these enzymes has been implicated in several diseases, including cancer and metabolic disorders. Protein Tyrosine Phosphatase 1B (PTP1B) in particular is a target for the development of new therapies. While direct evidence linking this compound to the synthesis of quinolone carboxylic acids as PTP1B inhibitors is not extensively documented in publicly available literature, the synthesis of substituted benzoic acids is a common strategy in the development of PTP1B inhibitors. The structural motifs present in this compound are relevant to the design of molecules that can interact with the active site of PTP1B.

Contribution to the Design and Synthesis of Anti-Diabetic Agents

One of the most significant applications of this compound is in the synthesis of modern anti-diabetic drugs. patsnap.comgoogle.com Specifically, its corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid, is a well-established intermediate in the production of SGLT2 inhibitors. These drugs work by a novel mechanism that promotes the excretion of glucose in the urine, thereby lowering blood sugar levels. A notable example is the drug Dapagliflozin, where 2-chloro-5-iodobenzoic acid is a key starting material. google.com The synthesis involves the hydrolysis of this compound to the carboxylic acid, which then undergoes further reactions to construct the final complex drug molecule. patsnap.comgoogle.com

Utility in the Preparation of Compounds for Retinoic Acid Receptor Modulation

Retinoic acid receptors (RARs) are a type of nuclear receptor that are activated by retinoic acid and play a crucial role in cell growth, differentiation, and apoptosis. Synthetic retinoids are a class of compounds designed to interact with these receptors and are used in the treatment of various skin disorders and cancers. nih.govrsc.org Halogenated benzoic acid derivatives are common structural components in the design of new synthetic retinoids. While specific examples detailing the use of this compound in the synthesis of RAR modulators are not prevalent, its structural features align with the general requirements for molecules that can bind to these receptors, suggesting its potential as a valuable intermediate in this area of research.

Emerging Applications in Agrochemical and Material Sciences Research

The utility of this compound extends beyond the pharmaceutical industry. Its reactive nature makes it a valuable intermediate in the synthesis of novel agrochemicals. cymitquimica.comindiamart.com The introduction of halogen atoms into organic molecules can significantly enhance their biological activity, a principle that is widely applied in the development of new pesticides and herbicides.

In the field of material science, this compound is used in the creation of new polymers and other advanced materials. chemimpex.comindiamart.com The ability to precisely introduce functional groups onto the aromatic ring allows for the tailoring of the material's properties, such as thermal stability, conductivity, and optical characteristics.

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 2 Chloro 5 Iodobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and spatial orientation of atoms within a molecule. For Ethyl 2-chloro-5-iodobenzoate, ¹H and ¹³C NMR spectra provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl group protons. The aromatic region would typically display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. Based on the substitution pattern (chloro at position 2 and iodo at position 5), we can predict the following approximate chemical shifts and multiplicities:

A doublet for the proton at position 6 (H-6), ortho to the iodine, shifted downfield.

A doublet of doublets for the proton at position 4 (H-4), meta to both chlorine and iodine.

A doublet for the proton at position 3 (H-3), ortho to the chlorine and meta to the iodine.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl ester.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, we would expect to see nine distinct signals: six for the aromatic carbons, one for the carbonyl carbon of the ester, and two for the ethyl group carbons. The chemical shifts are influenced by the electronegativity of the substituents. The carbon bearing the iodine (C-5) would be significantly shielded, while the carbon attached to the chlorine (C-2) and the carbonyl carbon would be deshielded.

2D-NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to gain insight into the molecule's conformation, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring and the ethyl group.

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the position of the ester group and the halogen substituents by observing correlations from the aromatic protons to the carbonyl carbon and the carbons bearing the halogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | ~1.4 (triplet) | ~14 |

| -CH₂- | ~4.4 (quartet) | ~62 |

| C=O | - | ~165 |

| Aromatic C-H | 7.3 - 8.0 | 128 - 140 |

| Aromatic C-Cl | - | ~135 |

| Aromatic C-I | - | ~95 |

Mass Spectrometry Techniques (HRMS, LC-MS/MS, UPLC-MS) for Exact Mass and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₉H₈ClIO₂). The theoretical monoisotopic mass is 309.9258 g/mol . The presence of chlorine and iodine would result in a characteristic isotopic pattern in the mass spectrum.

LC-MS/MS and UPLC-MS: Coupling liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) allows for the separation of the compound from a mixture and its subsequent fragmentation. This is crucial for identifying and quantifying the compound in complex matrices. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of a 2-chloro-5-iodobenzoyl cation.

Loss of an ethylene (B1197577) molecule (C₂H₄) from the ethyl group via a McLafferty rearrangement, if sterically feasible.

Cleavage of the C-I and C-Cl bonds: The relative ease of cleavage would depend on the bond dissociation energies.

Decarbonylation: Loss of a CO molecule from fragment ions.

Table 2: Predicted m/z Values for Adducts of this compound in HRMS

Data predicted by computational tools. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 310.93303 |

| [M+Na]⁺ | 332.91497 |

| [M-H]⁻ | 308.91847 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1720-1740 cm⁻¹. Other key absorptions would include:

C-O stretching vibrations of the ester group in the 1100-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹).

C-Cl and C-I stretching vibrations would appear at lower frequencies, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The symmetric stretching vibrations of the substituents on the benzene ring can also be observed.

Table 3: Expected Key Vibrational Frequencies for this compound

This table is based on typical frequency ranges for the respective functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C-Cl | Stretching | 600 - 800 |

| C-I | Stretching | 500 - 600 |

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods (if applicable) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the substituted benzene ring. The presence of the carbonyl group and the halogen atoms can influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The solvent used can also cause shifts in the absorption maxima. Since this compound is not chiral, chiroptical methods such as circular dichroism are not applicable.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. A single-crystal X-ray diffraction study of this compound would provide precise information on:

Bond lengths and angles: Confirming the geometry of the benzene ring, the ester group, and the C-Cl and C-I bonds.

Conformation: Determining the dihedral angle between the plane of the benzene ring and the plane of the ester group.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential halogen bonding (involving the iodine and/or chlorine atoms) and other non-covalent interactions that stabilize the crystal structure.

While no specific crystal structure data for this compound was found in the searched literature, analysis of related halogenated benzoates often reveals planar benzoate (B1203000) moieties with various packing motifs influenced by weak intermolecular forces.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Chloro 5 Iodobenzoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity Prediction, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and energetics of Ethyl 2-Chloro-5-iodobenzoate. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and predict various electronic properties. uit.no

These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Furthermore, DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated through DFT. The MEP map is particularly useful for identifying electrophilic and nucleophilic sites within the molecule, which is crucial for predicting how this compound will interact with other chemical species. For instance, the electronegative oxygen, chlorine, and iodine atoms are expected to be regions of negative potential, while the hydrogen atoms are likely to be areas of positive potential.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and global softness, can quantify the molecule's reactivity. These parameters are valuable for predicting the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of Halogenated Benzoate (B1203000) Derivatives (Illustrative)

| Property | Description | Predicted Value (Illustrative) |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds. Actual values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the potential interactions of this compound with biological macromolecules, such as proteins and enzymes. These techniques are fundamental in drug discovery and design, providing insights into binding affinities and mechanisms of action. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. This allows for the identification of the most stable binding mode and an estimation of the binding affinity. The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-protein complex.

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-target complex over time. nih.govnih.govresearchgate.net MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can be run for nanoseconds or even microseconds to observe the stability of the binding pose, conformational changes in the protein, and the persistence of key intermolecular interactions. Analysis of MD trajectories can yield valuable information on the binding free energy, further refining the understanding of the ligand's affinity for the target.

Computational Studies on Halogen Bonding and Other Non-Covalent Interactions

The presence of both chlorine and iodine atoms in this compound makes the study of halogen bonding particularly relevant. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). nih.govresearchgate.net The iodine atom, being larger and more polarizable than chlorine, is expected to be a stronger halogen bond donor.

Computational methods, such as DFT and ab initio calculations, are essential for characterizing these interactions. unimi.it These studies can accurately predict the geometry and strength of halogen bonds. A key feature of a halogen bond is the presence of a "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.gov Computational analyses can visualize and quantify the sigma-hole on the iodine and chlorine atoms of this compound.

Besides halogen bonding, other non-covalent interactions play a crucial role in the molecule's structure and interactions. These include hydrogen bonds, π-π stacking interactions between aromatic rings, and van der Waals forces. Quantum chemical calculations can be used to analyze the nature and strength of these interactions, providing a comprehensive picture of the intermolecular forces that govern the molecule's behavior in different environments.

Table 2: Properties of Halogen Bonds in Chloro-Iodinated Aromatic Systems (Illustrative)

| Interaction | Donor Atom | Acceptor Atom | Interaction Energy (kcal/mol) | Bond Distance (Å) |

| C-I···O | Iodine | Oxygen | -3.5 to -5.0 | 2.8 - 3.2 |

| C-Cl···O | Chlorine | Oxygen | -1.5 to -2.5 | 3.0 - 3.4 |

| C-I···N | Iodine | Nitrogen | -4.0 to -6.0 | 2.7 - 3.1 |

Note: These values are illustrative and based on computational studies of similar halogenated compounds. The actual properties would depend on the specific molecular context.

Prediction of Spectroscopic Parameters via Theoretical Models

Theoretical models are highly effective in predicting spectroscopic parameters for molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the vibrational modes can be made.

Similarly, theoretical methods can predict nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchwithnj.comresearchgate.net Gauge-Including Atomic Orbital (GIAO) is a common method used in conjunction with DFT for this purpose. The calculated 1H and 13C NMR chemical shifts can be compared with experimental data to aid in the structural elucidation of the molecule and its derivatives. Discrepancies between predicted and experimental shifts can sometimes reveal interesting electronic or conformational effects. researchwithnj.com

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's chromophoric properties.

In Silico Design and Structure-Activity Relationship (SAR) Analysis of Functionalized Derivatives

The framework of this compound serves as a scaffold for the in silico design of new functionalized derivatives with potentially enhanced biological activities. Computational tools are central to this process, enabling the exploration of chemical space and the prediction of the properties of novel compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this process. nih.govthieme-connect.comchitkara.edu.in QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of this compound derivatives, it is possible to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity. This information can then be used to design new derivatives with improved potency.

In silico design involves modifying the structure of this compound by adding or altering functional groups and then using computational methods to predict the effect of these changes on the molecule's properties and biological activity. For example, molecular docking can be used to predict how different functional groups will affect the binding of the molecule to a specific biological target. This iterative process of design, prediction, and refinement allows for the rational design of novel compounds with desired characteristics.

Future Research Directions and Emerging Applications in Ethyl 2 Chloro 5 Iodobenzoate Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of specialty chemicals like Ethyl 2-chloro-5-iodobenzoate is increasingly scrutinized through the lens of green chemistry, which aims to reduce waste and energy consumption. Future research is focused on developing more sustainable synthetic routes. A key area of development is the replacement of traditional organic solvents with more environmentally benign alternatives, such as water. rsc.orgresearchgate.netrsc.org The use of water as a solvent, potentially with the aid of phase-transfer catalysts, presents a significant opportunity to reduce the environmental impact of synthesis. rsc.org

Another promising avenue is the development of catalyst-free reaction conditions. bohrium.com While many syntheses of related compounds rely on metal catalysts, research into catalyst-free methods, which proceed under mild conditions like room temperature, could drastically reduce toxic waste and simplify product purification. bohrium.com Furthermore, electrochemical methods are being explored as an alternative to traditional chemical reagents for key transformations. For instance, the Sandmeyer reaction, a crucial step in producing the 2-chloro-5-iodobenzoic acid precursor, can be driven by electricity, offering a cleaner and potentially safer process. nih.govresearchgate.net These approaches, including the use of recyclable catalysts and solvent-free conditions, align with the principles of green chemistry and are expected to be a major focus of future synthetic efforts for this class of compounds. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The two distinct halogen substituents on this compound—chlorine and iodine—offer a unique platform for selective chemical modifications. The carbon-iodine bond is more reactive than the carbon-chlorine bond, particularly in cross-coupling reactions. Future research will likely focus on exploiting this reactivity difference with novel catalytic systems to achieve high selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to dihalogenated substrates is an active area of research. researchgate.netnih.govmdpi.com By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively functionalize the C-I position while leaving the C-Cl bond intact. researchgate.netacs.org This allows for the stepwise introduction of different functional groups, creating complex molecules from a single starting material. Emerging trends show that monoligated palladium(0) species are highly active catalysts in these transformations. nih.gov

Beyond palladium, there is a growing interest in using more abundant and less expensive first-row transition metals like iron and cobalt as catalysts. beilstein-journals.org Developing iron- and cobalt-based catalytic systems for Sonogashira and other cross-coupling reactions of aryl halides could provide more sustainable and economical alternatives to palladium. beilstein-journals.org These new catalytic systems will be crucial for enhancing the synthetic utility of this compound by enabling more efficient and selective carbon-carbon and carbon-heteroatom bond formations.

Application in Supramolecular Chemistry and Crystal Engineering

The iodine atom in this compound is a powerful tool for crystal engineering due to its ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.govresearchgate.net This interaction is directional and strong, making it highly useful for controlling the assembly of molecules in the solid state.

Future research will explore the use of this compound as a building block for designing complex supramolecular architectures. The iodine atom can act as a halogen bond donor, interacting with various acceptor groups (like carbonyls or nitrogen atoms) on adjacent molecules to form predictable patterns such as sheets or 3D networks. nih.govfigshare.com Studies on related diiodobenzoic acid-based coordination polymers have demonstrated the significant role of I···I halogen bonds in directing the crystal packing. figshare.com By modifying the ester group or introducing other functional groups, it may be possible to fine-tune these interactions to create materials with specific properties, such as porous solids for gas storage or materials with unique optical or electronic properties. The interplay between halogen bonding and other non-covalent interactions like hydrogen bonding and π-π stacking will be a key area of investigation.

Discovery of Unforeseen Biological Activities through High-Throughput Screening and Rational Design

The scaffold of this compound is of significant interest in medicinal chemistry. Its parent acid, 2-chloro-5-iodobenzoic acid, is a key component in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. calibrechem.comgoogle.com This established biological relevance suggests that derivatives of this compound could exhibit a range of other pharmacological activities.

Future research will likely employ two main strategies to uncover new biological roles: high-throughput screening (HTS) and rational drug design. nih.gov HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.govnih.govbenthamscience.com By creating a library of diverse molecules derived from this compound, researchers can screen for activity against various enzymes, receptors, or cell lines to identify new lead compounds for different diseases.

Rational drug design, on the other hand, uses knowledge of a biological target's structure to design molecules that will bind to it effectively. nih.govnih.gov Given the success of the 2-chloro-5-iodobenzoic acid scaffold in targeting SGLT2, computational and medicinal chemists can design new derivatives of this compound to target other related transporters or enzymes. This approach is more targeted than HTS and can accelerate the drug discovery process by focusing on molecules with a higher probability of success.

Integration with Advanced Analytical Techniques for Real-Time Reaction Monitoring

To improve the efficiency, safety, and consistency of chemical manufacturing, the pharmaceutical and chemical industries are increasingly adopting Process Analytical Technology (PAT). sailife.commdpi.comntnu.noijpsr.comnih.gov PAT involves the use of in-situ, real-time analytical techniques to monitor and control manufacturing processes. Future work on this compound will likely see the integration of these advanced analytical methods.

For instance, the Sandmeyer reaction, used to produce the precursor, involves an unstable diazonium salt intermediate. scienceinfo.commnstate.edu Real-time monitoring of this reaction using techniques like spectroscopy can improve safety and optimize yield. acs.org Crystallization is another critical step for purifying the final product or its intermediates. sailife.commdpi.com PAT tools such as Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) to monitor solution concentration, and Focused Beam Reflectance Measurement (FBRM) to track particle size and distribution, can provide a detailed understanding of the crystallization process. mdpi.com This allows for precise control over crystal properties, which is crucial for the performance of the final product. The implementation of PAT will lead to more robust, efficient, and well-understood processes for the synthesis and purification of this compound and its derivatives.

Q & A

Q. How can researchers address inconsistencies in reported physical properties (e.g., melting points) for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.